3-(3-fluorophenoxy)benzoic acid
Description
Properties
CAS No. |
1184171-43-4 |
|---|---|
Molecular Formula |
C13H9FO3 |
Molecular Weight |
232.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Copper-catalyzed coupling of 3-bromobenzoic acid with 3-fluorophenol proceeds via a radical pathway:
-
Oxidative addition of Cu(I) to aryl bromide
-
Phenoxide coordination to Cu(III) intermediate
-
Reductive elimination forming C-O bond
The reaction follows second-order kinetics, with rate-determining step at the oxidative addition phase.
Optimized Protocol
Reagents :
-
3-Bromobenzoic acid (1.0 eq)
-
3-Fluorophenol (1.2 eq)
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.0 eq)
-
DMSO (0.2 M)
Procedure :
-
Charge reagents under N₂ atmosphere
-
Heat at 110°C for 18 hr
-
Quench with 1M HCl, extract with EtOAc
-
Purify via recrystallization (EtOH/H₂O)
Key Parameters :
-
Ligand effects : 1,10-Phenanthroline increases Cu solubility and reduces aggregation
-
Base selection : Cs₂CO₃ outperforms K₃PO₄ due to superior phenoxide generation
-
Solvent polarity : DMSO enhances ionic intermediate stabilization
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 82-88% |
| Purity (HPLC) | 98.5% |
| Reaction Scale | Up to 5 kg |
Side products include homo-coupling byproducts (≤3%) and decarboxylated species (≤1.2%).
Mitsunobu Reaction for Steric Challenging Systems
Scope and Limitations
Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine enables coupling of sterically hindered partners:
Reaction Scheme :
3-Hydroxybenzoic acid + 3-Fluoroiodobenzene → 3-(3-Fluorophenoxy)benzoic acid
Advantages :
-
Mild conditions (0°C to rt)
-
Retention of configuration
Drawbacks :
-
High reagent cost
-
Phosphine oxide byproducts complicate purification
Industrial Adaptation
Modified Protocol :
-
Use polystyrene-supported triphenylphosphine to simplify workup
-
Replace DEAD with diisopropyl azodicarboxylate (DIAD) for improved safety
-
Employ flow chemistry for exothermic control
Economic Analysis :
| Cost Factor | Traditional | Optimized |
|---|---|---|
| PPh₃ Consumption | 2.5 eq | 0.05 eq |
| Solvent Volume | 15 L/kg | 8 L/kg |
| Cycle Time | 48 hr | 22 hr |
This method remains niche due to cost but valuable for low-volume, high-purity applications.
Nucleophilic Aromatic Substitution
Activated Substrate Approach
Electron-deficient aryl halides react with 3-fluorophenoxide under mild conditions:
Representative System :
3-Nitrobenzoic acid + 3-Fluorophenol → 3-(3-Fluorophenoxy)-5-nitrobenzoic acid → Hydrogenation → Target
Conditions :
-
K₂CO₃ (3.0 eq)
-
DMF, 80°C, 12 hr
-
Pd/C (5%) for nitro reduction
Yield Profile :
| Step | Yield |
|---|---|
| Nitration | 92% |
| Substitution | 78% |
| Reduction | 95% |
This sequential approach achieves 69% overall yield but requires careful control of nitration regioselectivity.
Hydrolysis of Ester Precursors
Zinc-Catalyzed Process
Adapting methodology from trifluoromethylbenzoic acid synthesis:
Procedure :
-
React methyl 3-(3-fluorophenoxy)benzoate (1.0 eq) with Zn(OAc)₂ (5 mol%)
-
Hydrolyze with H₂O (10 eq) at 140°C for 24 hr
-
Acidify to pH 2, filter precipitate
Advantages :
-
No strong acids required
-
Catalyst recyclability (>5 cycles)
Kinetic Data :
| Time (hr) | Conversion (%) |
|---|---|
| 6 | 48 |
| 12 | 79 |
| 18 | 93 |
| 24 | 99 |
Comparisons with NaOH-mediated hydrolysis show superior purity (99.3% vs 97.1%) and reduced dimerization.
Crystallization and Purification
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorophenoxy group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.
Substitution: Formation of substituted benzoic acids with various functional groups.
Scientific Research Applications
3-(3-fluorophenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenoxy)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C13H9FO3.
Key Observations:
- Electron-Withdrawing Effects: Fluorine’s electron-withdrawing nature increases the acidity of the carboxylic acid group (pKa ~2.8–3.0) compared to non-fluorinated benzoic acids (pKa ~4.2).
- Metabolic Stability: Trifluoromethyl groups (e.g., in 3-(trifluoromethyl)benzoic acid) confer greater resistance to oxidative metabolism than fluorophenoxy groups, as shown in QSAR studies.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using ChemDraw or analogous tools.
- Lipophilicity: The phenoxy group in this compound increases logP compared to 3-fluorobenzoic acid, suggesting improved membrane permeability but reduced aqueous solubility.
- Esterification Effects : Methyl esters (e.g., methyl 3-fluorobenzoate) exhibit higher logP and lower melting points than their acid counterparts, enhancing bioavailability but requiring hydrolysis for activation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(3-fluorophenoxy)benzoic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between halogenated benzoic acids and fluorophenyl boronic acids. For example, 3-iodobenzoic acid reacts with 3-fluorophenylboronic acid using PdCl₂ as a catalyst and NaOH as a base in polar aprotic solvents like DMSO (dimethyl sulfoxide) . Key parameters include maintaining inert conditions (e.g., nitrogen atmosphere), precise stoichiometric ratios, and controlled temperatures (60–80°C). Post-synthesis purification often involves column chromatography or recrystallization.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and verify aromatic ring functionalization (e.g., fluorine and phenoxy groups) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) and detects byproducts .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 248.22 g/mol for C₁₃H₉FO₃) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Validates carboxyl (-COOH) and ether (-O-) functional groups via characteristic absorption bands .
Q. How is this compound utilized as a building block in medicinal chemistry?
- Methodological Answer : Its carboxyl group enables conjugation with amines or alcohols to form amides or esters, which are common in drug design. For instance, it serves as a precursor for anti-inflammatory or anticancer agents by facilitating structure-activity relationship (SAR) studies. Researchers modify the fluorophenoxy moiety to enhance bioavailability or target selectivity .
Advanced Research Questions
Q. How can researchers optimize low yields in the Suzuki coupling step during synthesis?
- Methodological Answer : Yield improvements focus on:
- Catalyst Selection : Testing alternative Pd catalysts (e.g., Pd(PPh₃)₄) or ligands to reduce side reactions .
- Solvent Optimization : Switching from DMSO to DMF (dimethylformamide) may enhance solubility and reaction kinetics.
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency compared to traditional heating .
- Stoichiometric Adjustments : Excess boronic acid (1.2–1.5 equiv.) often drives the reaction to completion .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across studies. For enzyme inhibition, use recombinant proteins to minimize batch differences .
- Solubility Issues : Employ co-solvents (e.g., DMSO ≤0.1%) or pro-drug formulations to ensure compound bioavailability in biological assays .
- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to verify regiochemistry .
Q. What methodologies elucidate the mechanism of enzyme inhibition by this compound derivatives?
- Methodological Answer :
- Kinetic Studies : Measure (inhibition constant) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Molecular Docking : Simulate ligand-enzyme interactions (e.g., with COX-2 or kinases) using software like AutoDock to predict binding modes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for mechanistic insights .
Q. How does fluorine substitution at the 3-position influence the physicochemical properties of benzoic acid derivatives?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine increases the acidity of the carboxyl group (lower pKa), enhancing solubility in basic aqueous media .
- Lipophilicity : Fluorine’s hydrophobicity (π-π interactions) improves membrane permeability, critical for in vivo studies .
- Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
